1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
Description
Contextual Significance of Chiral Vicinal Diols in Chemical Research
Chiral vicinal diols, which are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms with a defined stereochemistry, are of paramount importance in organic synthesis. These structural motifs are present in a wide array of biologically active natural products and pharmaceuticals. Their utility also extends to their role as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The defined spatial arrangement of the hydroxyl groups in chiral vicinal diols allows for specific interactions with biological targets, which is a crucial aspect of drug design.
Rationale for Investigating Halogenated Phenyl-Ethanediol Structures
The incorporation of halogen atoms, such as chlorine and fluorine, into the structure of phenyl-ethanediols is a strategic decision in medicinal chemistry. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.
Overview of Academic Research Endeavors on 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
While dedicated academic studies focusing solely on the synthesis and characterization of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol are not extensively reported in publicly available literature, its significance is highlighted by its application as a key starting material in the synthesis of pharmaceutically active compounds.
A notable example is the use of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol in the synthesis of GDC-0994, also known as Ravoxertinib. acs.orgnih.gov Ravoxertinib is a potent and selective inhibitor of ERK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in various cancers. acs.orgnih.gov
The synthesis of Ravoxertinib involves the use of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol as a chiral building block. In a documented synthetic route, the diol is reacted with tert-butylchlorodimethylsilane to protect one of the hydroxyl groups, followed by further transformations to construct the final complex structure of the ERK inhibitor. This application underscores the importance of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol in providing the necessary chiral scaffold and the specifically halogenated phenyl motif required for the biological activity of Ravoxertinib.
The synthesis of such chiral diols can be achieved through various methods, with the Sharpless asymmetric dihydroxylation of the corresponding styrene (B11656) being a prominent and reliable technique for establishing the desired stereochemistry. wikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of the vicinal diol from an alkene. wikipedia.orgnih.gov
Below is a table summarizing the key properties of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol:
| Property | Value |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| CAS Number | 1453854-84-6 (for the (R)-enantiomer) |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Chloro 3 Fluorophenyl Ethane 1,2 Diol
Enzymatic Bioreduction Approaches
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov The inherent stereoselectivity of enzymes allows for the production of enantiomerically pure products under mild reaction conditions. rsc.org
Application of Ketoreductases (KREDs) in Stereoselective Synthesis
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. rsc.org This capability is particularly valuable for the synthesis of chiral diols from α-hydroxy ketones. The enzymatic reduction of a suitable precursor, such as 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone, can theoretically yield 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol with high enantiomeric excess.
The stereochemical outcome of the reduction is determined by the specific KRED employed, as different enzymes exhibit distinct substrate specificities and stereopreferences. A wide array of commercially available KREDs allows for the screening of a diverse panel of enzymes to identify a biocatalyst that provides the desired enantiomer of the diol with high conversion and selectivity. For instance, studies on the reduction of various substituted acetophenones have demonstrated that KREDs can produce the corresponding (S)- or (R)-alcohols in excellent enantioselectivity (>99% ee) at high substrate loadings. glpbio.com
Strategies for Cofactor Regeneration and Biocatalyst Engineering
KREDs are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as the hydride source for the reduction reaction. These cofactors are expensive and must be used in stoichiometric amounts if not regenerated. To make the enzymatic process economically viable, in situ cofactor regeneration systems are essential.
A common and effective strategy is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol (B130326), is added to the reaction mixture. The KRED itself or a second dehydrogenase catalyzes the oxidation of isopropanol to acetone (B3395972), thereby regenerating the NADPH/NADH cofactor. Another widely used method is the enzyme-coupled system, where a second enzyme, like glucose dehydrogenase (GDH), is employed. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH. This system is highly efficient and drives the equilibrium of the desired reduction reaction towards the product. researchgate.net
To further enhance the performance of KREDs for specific applications, biocatalyst engineering through techniques like directed evolution and site-directed mutagenesis is employed. These methods allow for the modification of the enzyme's active site to improve its activity, stability, and stereoselectivity towards non-natural substrates. For example, engineered KREDs have been successfully used in the industrial synthesis of key chiral intermediates for blockbuster drugs like atorvastatin. rsc.org
Control of Enantioselectivity and Conversion Efficiencies in Biocatalysis
The control of enantioselectivity in KRED-catalyzed reactions is primarily achieved through the careful selection of the enzyme. Extensive screening of KRED libraries is a common practice to identify biocatalysts that exhibit high selectivity for the desired enantiomer of the product. The substrate itself also plays a role, as the steric and electronic properties of the substituents on the ketone can influence how it binds in the enzyme's active site.
Conversion efficiencies are influenced by several factors, including substrate and product inhibition, enzyme stability, and the efficiency of the cofactor regeneration system. High substrate concentrations can sometimes lead to inhibition or reduced enzyme activity. Process optimization, including the control of pH, temperature, and solvent composition, is crucial for maximizing conversion rates. The use of whole-cell biocatalysts, where the KRED is overexpressed in a microbial host like E. coli, can offer advantages such as enhanced enzyme stability and simplified cofactor regeneration, as the host's metabolic machinery can be harnessed. researchgate.net
The following table summarizes the key aspects of enzymatic bioreduction for the synthesis of chiral diols:
| Feature | Description |
| Enzyme Class | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) |
| Substrate | Prochiral α-hydroxy ketone |
| Product | Chiral vicinal diol |
| Stereoselectivity | High enantiomeric excess (>99% ee) achievable |
| Cofactors | NADPH or NADH |
| Cofactor Regeneration | Substrate-coupled (e.g., isopropanol) or enzyme-coupled (e.g., GDH/glucose) |
| Optimization | Enzyme screening, protein engineering, process parameter control |
Chemo-Synthetic Pathways
Traditional organic synthesis provides a versatile toolbox for the construction of complex molecules like 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. These multi-step pathways offer a high degree of control over the molecular architecture.
Multi-Step Synthesis Design and Optimization
A potential synthetic pathway is outlined below:
Friedel-Crafts Acylation: The synthesis can commence with the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with an acetylating agent to introduce the ethanone (B97240) moiety.
α-Bromination: The resulting 1-(4-chloro-3-fluorophenyl)ethanone is then subjected to α-bromination to yield 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone.
Hydrolysis: The α-bromo ketone can be hydrolyzed to the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone.
Reduction: Finally, the α-hydroxy ketone is reduced to the target vicinal diol, 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This final reduction step can be performed stereoselectively using chiral reducing agents if a specific enantiomer is desired.
Precursor Synthesis via Nucleophilic Substitution Reactions
The synthesis of the key precursor, 1-(4-chloro-3-fluorophenyl)ethanone, is a critical step in the chemo-synthetic pathway. This can be achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, 1-chloro-2-fluorobenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). asianpubs.orgresearchgate.net The electrophile, an acylium ion, attacks the aromatic ring, preferentially at the position para to the chlorine atom due to steric and electronic effects, to yield the desired ketone.
The subsequent step involves the α-bromination of 1-(4-chloro-3-fluorophenyl)ethanone to produce 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone. This can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) or copper(II) bromide. The reaction proceeds via the enol or enolate of the ketone and is typically carried out in a suitable solvent like ethyl acetate (B1210297) or chloroform.
The conversion of the resulting α-bromo ketone to the target diol can proceed through the formation of an α-hydroxy ketone intermediate. Hydrolysis of 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone, for example, using aqueous sodium hydroxide (B78521) or sodium formate (B1220265) followed by hydrolysis, would yield 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone. The final step is the reduction of the carbonyl group of this α-hydroxy ketone. This can be achieved using various reducing agents, such as sodium borohydride, to afford the vicinal diol. If enantiopure diol is the target, a stereoselective reducing agent or an enzymatic reduction (as discussed in section 2.1) would be employed in this final step.
The following table summarizes a potential chemo-synthetic route:
| Step | Reaction | Reactants | Product |
| 1 | Friedel-Crafts Acylation | 1-chloro-2-fluorobenzene, Acetyl chloride/AlCl₃ | 1-(4-chloro-3-fluorophenyl)ethanone |
| 2 | α-Bromination | 1-(4-chloro-3-fluorophenyl)ethanone, CuBr₂ | 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone |
| 3 | Hydrolysis | 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone, Aqueous base | 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone |
| 4 | Reduction | 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone, NaBH₄ | 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol |
Selective Reduction and Functional Group Transformations in Diol Formation
The creation of the 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol structure can be approached through several synthetic routes, primarily involving the selective reduction of precursor molecules and carefully orchestrated functional group interconversions. A common precursor for this synthesis is 1-(4-chloro-3-fluorophenyl)ethanone, which is commercially available.
One prominent strategy involves the asymmetric dihydroxylation of a corresponding styrene (B11656) derivative, 4-chloro-3-fluorostyrene (B2771509). This method, often employing Sharpless asymmetric dihydroxylation, allows for the direct introduction of both hydroxyl groups in a stereocontrolled manner. The reaction typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) dictates the facial selectivity of the dihydroxylation, leading to the formation of a specific enantiomer of the diol.
Alternatively, the synthesis can commence with the reduction of an α-hydroxy ketone intermediate. For instance, 1-(4-chloro-3-fluorophenyl)ethanone can be first α-hydroxylated to yield 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone. This intermediate can then undergo stereoselective reduction of the ketone functionality to afford the target diol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the diastereoselectivity of the final product. Biocatalytic reductions using enzymes such as alcohol dehydrogenases are also a powerful tool for achieving high enantioselectivity in this step.
Another viable pathway involves the reduction of α-dicarbonyl compounds. While not as direct, a synthetic sequence could be designed to produce 1-(4-chloro-3-fluorophenyl)ethane-1,2-dione, which can then be selectively reduced to the corresponding diol. Enzymatic reductions, for example, using butanediol (B1596017) dehydrogenases, have shown high stereoselectivity in the reduction of various α-diketones to their corresponding diols.
The following table summarizes potential selective reduction methods for precursors to 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol:
| Precursor | Reaction Type | Reagents/Catalysts | Key Features |
| 4-Chloro-3-fluorostyrene | Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., NMO) | Direct, stereocontrolled formation of the vicinal diol. |
| 2-Hydroxy-1-(4-chloro-3-fluorophenyl)ethanone | Stereoselective Ketone Reduction | Chiral reducing agents (e.g., CBS catalyst with borane), Biocatalysis (e.g., alcohol dehydrogenases) | High enantioselectivity can be achieved. |
| 1-(4-Chloro-3-fluorophenyl)ethane-1,2-dione | Di-ketone Reduction | Catalytic hydrogenation (e.g., H₂, Ru/C), Biocatalysis (e.g., butanediol dehydrogenases) | Potential for high stereocontrol depending on the catalyst. |
Role of Protective Group Chemistry in Synthetic Sequences
In multi-step syntheses of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, protecting group chemistry plays a crucial role in ensuring the selective transformation of functional groups and preventing unwanted side reactions. The two hydroxyl groups of the target diol have similar reactivity, and in many synthetic routes, it is necessary to differentiate between them or to protect them simultaneously while other parts of the molecule are being modified.
A common strategy for the protection of 1,2-diols is the formation of cyclic acetals or ketals. For instance, reacting 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol with an aldehyde or a ketone in the presence of an acid catalyst can form a five-membered ring (a 1,3-dioxolane (B20135) derivative). Acetone is frequently used to form an acetonide, which is a robust protecting group stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. These acetals can be readily removed under acidic conditions to regenerate the diol.
The choice of the protecting group is critical and depends on the subsequent reaction conditions. For example, if a reaction requires strongly acidic conditions, an acetal (B89532) protecting group would not be suitable. In such cases, silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBS) chloride, can be employed. The two hydroxyl groups can be protected as bis-TBS ethers. The steric bulk of the TBS group can also influence the reactivity of the protected molecule. Silyl ethers are generally stable to a wide range of non-acidic conditions and can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).
In a synthetic sequence where one hydroxyl group needs to be selectively modified, it might be necessary to employ a strategy that allows for the differentiation of the two hydroxyl groups. This can sometimes be achieved by taking advantage of the different steric environments of the primary and secondary hydroxyl groups in the diol. For instance, reaction with a bulky protecting group reagent might selectively protect the less sterically hindered primary hydroxyl group.
The following table outlines common protecting groups for 1,2-diols and their typical protection and deprotection conditions:
| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |
| Acetonide | Acetone, Acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, and reducing agents. |
| Benzylidene Acetal | Benzaldehyde, Acid catalyst | Catalytic hydrogenation, Acid hydrolysis | Stable to base and neutral conditions. |
| Silyl Ethers (e.g., TBS) | TBS-Cl, Imidazole | Fluoride source (e.g., TBAF), Acid | Stable to a wide range of non-acidic conditions. |
| Benzyl Ethers | Benzyl bromide, Base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
The judicious application of protecting group strategies is indispensable for the successful and efficient synthesis of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, particularly when constructing more complex molecules where this diol serves as a key building block.
Stereochemical Aspects and Enantiopurity of 1 4 Chloro 3 Fluorophenyl Ethane 1,2 Diol
Fundamental Principles of Chirality in Phenyl-Ethanediol Systems
The concept of chirality is fundamental to understanding the stereochemistry of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. A molecule is chiral if it is non-superimposable on its mirror image. In the case of phenyl-ethanediol systems, chirality typically arises from the presence of one or more stereocenters.
For 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, the carbon atom attached to the phenyl ring, the hydroxyl group, and the CH2OH group is a stereocenter (chiral center). This is because it is bonded to four different substituents:
The 4-chloro-3-fluorophenyl group
A hydroxyl group (-OH)
A hydroxymethyl group (-CH2OH)
A hydrogen atom (-H)
Due to this chiral center, the molecule can exist as a pair of enantiomers, designated as (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. These enantiomers are mirror images of each other and, without a chiral influence, are produced in equal amounts in a chemical synthesis, forming a racemic mixture.
The spatial arrangement of the substituents around the chiral center determines the absolute configuration of each enantiomer, which is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The differing three-dimensional structures of the (R) and (S) enantiomers mean they can interact differently with other chiral molecules, such as enzymes or chiral catalysts.
Enantioselective Synthesis Strategies and Chiral Resolution Techniques
The production of enantiomerically pure 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is crucial for its application in fields where stereochemistry is important. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.
Enantioselective Synthesis:
A prominent method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation (SAD). wikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to stereoselectively convert an alkene to a diol. wikipedia.org For the synthesis of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, the precursor would be 4-chloro-3-fluorostyrene (B2771509).
The choice of the chiral ligand dictates which enantiomer is preferentially formed. wikipedia.org The commercially available AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL) are reagent mixtures that provide the catalyst, oxidant, and chiral ligand to produce the desired enantiomer of the diol. organic-chemistry.org
Using AD-mix-β would be expected to yield (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol.
Using AD-mix-α would be expected to yield (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol.
This method is highly effective, often yielding high enantiomeric excess (ee). wikipedia.org
Chiral Resolution:
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov This can be accomplished through various techniques:
Classical Resolution: This involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.
Enzymatic Resolution: Enzymes are chiral and can selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated enantiomer from the unreacted one.
Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), can be used to separate the enantiomers of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.
Methodologies for Enantiomeric Excess Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is essential to evaluate the success of an enantioselective synthesis or resolution. The enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess. nih.gov The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact with the stationary phase to different extents, resulting in different retention times. The relative areas of the two peaks in the chromatogram correspond to the relative amounts of the (R) and (S) enantiomers.
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |
|---|---|---|---|
| (R)-enantiomer | 12.5 | 98000 | 98.0 |
| (S)-enantiomer | 15.2 | 2000 | 2.0 |
Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, chiral GC can be used to separate the enantiomers of volatile derivatives of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol.
Influence of Absolute Configuration on Molecular Recognition and Reactivity
The absolute configuration—(R) or (S)—of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol has a profound impact on its interaction with other chiral molecules and its reactivity in stereoselective reactions. This principle of molecular recognition is the basis for the differing biological activities of enantiomers and their behavior in chiral environments.
Mechanistic Investigations of Reactions Involving 1 4 Chloro 3 Fluorophenyl Ethane 1,2 Diol
Detailed Reaction Mechanisms for Diol Formation Steps
The primary method for the synthesis of vicinal diols, such as 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, from alkenes is through dihydroxylation. A prominent and highly efficient method for this transformation is the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity.
The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2]-cycloaddition with the alkene, in this case, 4-chloro-3-fluorostyrene (B2771509), to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate, often facilitated by a base, cleaves the osmium-oxygen bonds to release the diol and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is employed to regenerate the osmium tetroxide, thus allowing the catalytic cycle to continue. organic-chemistry.org
The choice of the chiral ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, dictates the stereochemical outcome of the reaction, leading to the formation of either the (R)- or (S)-diol. The reaction is known to be highly regioselective, favoring the more electron-rich double bond in a molecule. wikipedia.org
Table 1: Key Steps in the Sharpless Asymmetric Dihydroxylation of 4-chloro-3-fluorostyrene
| Step | Description | Intermediate/Product |
| 1 | Formation of the osmium tetroxide-ligand complex. | OsO₄-Ligand Complex |
| 2 | [3+2]-Cycloaddition with 4-chloro-3-fluorostyrene. | Cyclic Osmate Ester |
| 3 | Hydrolysis of the osmate ester. | 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol |
| 4 | Regeneration of the osmium tetroxide catalyst. | OsO₄ |
Mechanistic Pathways of Oxidative Transformations
Vicinal diols are susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. A common reagent for this transformation is periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.com The mechanism of this reaction involves the formation of a cyclic periodate ester intermediate. This five-membered ring is unstable and rapidly undergoes a concerted rearrangement of electrons, leading to the cleavage of the C-C bond and the formation of two carbonyl compounds.
In the case of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, oxidative cleavage would yield 4-chloro-3-fluorobenzaldehyde (B1349764) and formaldehyde. The phenyl group in phenylethane-1,2-diol has been shown to increase the rate of decomposition of the cyclic periodate ester intermediate. rsc.org
Another potential oxidative transformation is the selective oxidation of one of the hydroxyl groups. For instance, gold nanocrystals have been shown to catalyze the selective oxidation of the benzylic hydroxyl group in 1-phenylethane-1,2-diol to the corresponding α-hydroxy ketone. researchgate.net A similar transformation of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol would be expected to yield 1-(4-chloro-3-fluorophenyl)-2-hydroxyethan-1-one.
Studies on Reductive Processes and Hydrogenation Mechanisms
The halogen substituents on the aromatic ring of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol can be removed through reductive dehalogenation. This process is of significant environmental interest and can occur through various mechanisms, including those mediated by microorganisms. nih.gov Mechanistically, reductive dehalogenation can proceed via electron transfer, nucleophilic substitution, or nucleophilic addition pathways, often involving transition metal catalysts or cofactors like cobalamin. dtu.dk The relative rates of dehalogenation can vary, with the C-Cl bond generally being more susceptible to reduction than the C-F bond.
Hydrogenation of the aromatic ring is another possible reductive process, though it typically requires harsh conditions, such as high pressure and temperature, and a suitable catalyst (e.g., rhodium, ruthenium). This would lead to the formation of 1-(4-chloro-3-fluorocyclohexyl)ethane-1,2-diol.
Elucidation of Substitution Mechanisms on the Halogenated Aromatic Ring
The chloro and fluoro substituents on the aromatic ring can be replaced via nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups on the ring is crucial for stabilizing this negatively charged intermediate and facilitating the reaction.
In 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, both chlorine and fluorine can act as leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com The reaction is highly regioselective, with nucleophilic attack preferentially occurring at the para position to strong electron-withdrawing groups. mdpi.com The diol side chain is weakly deactivating, and the relative positions of the halogens will influence the site of nucleophilic attack.
Recent advances have shown that even unactivated fluoroarenes can undergo SNAr reactions enabled by organic photoredox catalysis, expanding the scope of this transformation. nih.gov
Analysis of Intramolecular and Intermolecular Interactions Affecting Reactivity
The two hydroxyl groups in 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol can participate in intramolecular hydrogen bonding, forming a five-membered ring. researchgate.net This interaction can significantly influence the conformation of the molecule and the reactivity of the hydroxyl groups. The formation of an intramolecular hydrogen bond can decrease the intermolecular hydrogen bonding potential with solvent molecules. researchgate.net
The presence and strength of intramolecular hydrogen bonds in vicinal diols can be studied using techniques such as infrared spectroscopy. rsc.org The electronic nature of the substituted phenyl ring can also influence the acidity of the hydroxyl protons and the strength of the hydrogen bonds.
Intermolecular interactions, such as hydrogen bonding with solvent molecules or other reagents, will also play a crucial role in the reactivity of the diol. For instance, in the oxidative cleavage with periodate, the initial formation of the cyclic ester is an intermolecular process. Furthermore, the diol can form complexes with various species in solution, which can alter its reactivity profile. stanford.edu
Chemical Transformations and Derivatization Strategies of 1 4 Chloro 3 Fluorophenyl Ethane 1,2 Diol
Reactions of the Vicinal Diol Functional Group
The adjacent hydroxyl groups on the ethanediol chain are characteristic of a vicinal diol, a functional group known for its specific reactivity. These reactions primarily involve the two hydroxyl groups, either individually or in concert, leading to the formation of cyclic structures, esters, ethers, or cleavage products.
Formation of Cyclic Acetals (e.g., 1,3-Dioxolanes)
Vicinal diols readily react with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals, known as 1,3-dioxolanes. This reaction is a cornerstone in synthetic organic chemistry for the protection of the diol functionality or the carbonyl group. The formation of the 1,3-dioxolane (B20135) derivative of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol proceeds by reacting the diol with a suitable carbonyl compound, such as acetone (B3395972) or benzaldehyde, under acidic conditions. The use of a Dean-Stark apparatus is common to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
The resulting 2-(4-chloro-3-fluorophenyl)-1,3-dioxolane (B6416416) derivatives are stable under neutral and basic conditions, making this an excellent protecting group strategy while performing reactions on the aromatic ring. Deprotection to regenerate the diol can be readily achieved by treatment with aqueous acid.
Table 1: Representative Conditions for the Formation of 2-(4-chloro-3-fluorophenyl)-1,3-dioxolane Derivatives
| Carbonyl Compound | Acid Catalyst | Solvent | Reaction Conditions | Product |
| Acetone | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 2-(4-Chloro-3-fluorophenyl)-2-methyl-1,3-dioxolane |
| Benzaldehyde | Amberlyst-15 | Dichloromethane | Room temperature | 2-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-dioxolane |
| Formaldehyde | Zirconium tetrachloride | Acetonitrile | Room temperature | 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane |
Esterification and Etherification Reactions
The hydroxyl groups of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by acids (for carboxylic acids) or proceed in the presence of a base (for acid chlorides and anhydrides) to neutralize the acidic byproduct. The Fischer esterification, using an excess of a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method.
Etherification, the formation of ethers, can be achieved by reacting the diol with alkyl halides under basic conditions (Williamson ether synthesis). The diol is first treated with a base, such as sodium hydride, to form the more nucleophilic alkoxide, which then displaces the halide from the alkylating agent. Both mono- and di-ethers can be synthesized by controlling the stoichiometry of the reagents.
Table 2: Examples of Esterification and Etherification of 1-Aryl-1,2-ethanediols
| Reagent | Reaction Type | Catalyst/Base | Product |
| Acetic Anhydride | Esterification | Pyridine | 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diyl diacetate |
| Benzoyl Chloride | Esterification | Triethylamine | 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diyl dibenzoate |
| Methyl Iodide | Etherification | Sodium Hydride | 1-(4-Chloro-3-fluorophenyl)-1,2-dimethoxyethane |
| Benzyl Bromide | Etherification | Potassium Carbonate | 1,2-Bis(benzyloxy)-1-(4-chloro-3-fluorophenyl)ethane |
Oxidative Cleavage and Related Degradation Pathways
A characteristic reaction of vicinal diols is their oxidative cleavage, which breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. masterorganicchemistry.comchemistrysteps.comrsc.orgthieme-connect.de A common and selective reagent for this transformation is sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). masterorganicchemistry.comchemistrysteps.comrsc.orgthieme-connect.de
When 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is treated with sodium periodate, the C1-C2 bond is cleaved. The benzylic carbon (C1), being a secondary alcohol, is oxidized to an aldehyde, while the primary alcohol at C2 is oxidized to formaldehyde. This reaction proceeds through a cyclic periodate ester intermediate. chemistrysteps.com The reaction is typically rapid and quantitative, performed in aqueous or alcoholic solutions. rsc.org
This oxidative cleavage provides a synthetic route to 4-chloro-3-fluorobenzaldehyde (B1349764), a valuable building block in its own right. The stoichiometry of the reaction is crucial, as one equivalent of the periodate is consumed per mole of the diol.
Derivatization via the Halogenated Aromatic Moiety
The 4-chloro-3-fluorophenyl group of the molecule offers numerous opportunities for derivatization through reactions characteristic of aryl halides. The presence of two different halogen atoms, chlorine and fluorine, allows for potential regioselective reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Thus, the chlorine atom in 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is the more likely site for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or aryl-substituted alkenes and alkanes. For example, coupling with phenylboronic acid would yield 1-(3-fluoro-4-phenylphenyl)ethane-1,2-diol.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org This method is used to introduce alkynyl substituents onto the aromatic ring.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.org This is a versatile method for the synthesis of arylamines.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Fluorophenyl Scaffolds
| Coupling Partner | Reaction Type | Palladium Catalyst | Ligand | Base | Product Type |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Biaryl |
| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | Arylalkyne |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOt-Bu | Arylamine |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is another important reaction for modifying the aromatic ring. libretexts.orgscience.gov In this reaction, a nucleophile displaces a halide on the aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.
In 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, the diol group is not strongly electron-withdrawing. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chlorine atom may be possible. The fluorine atom is generally less reactive as a leaving group in SNAr reactions unless activated by adjacent electron-withdrawing groups. Nucleophiles such as alkoxides, thiolates, and amines can be used to introduce new functional groups onto the aromatic ring. For instance, reaction with sodium methoxide (B1231860) at high temperatures could potentially yield 1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diol.
Synthesis of Analogues and Structurally Related Compounds
The strategic chemical modification of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol serves as a pivotal approach for the development of novel compounds with potentially enhanced or modulated biological and chemical properties. This section explores the synthetic design of its diastereomeric analogues and investigates the propensity of this diol to undergo dimerization and oligomerization reactions, opening avenues for new molecular entities.
Design and Synthesis of Diastereomeric Analogues
The synthesis of diastereomeric analogues of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, which possesses two chiral centers, is fundamental for exploring the stereochemical requirements of its biological targets and for optimizing its pharmacokinetic and pharmacodynamic profiles. While specific literature detailing the synthesis of diastereomers for this exact molecule is not extensively available, established methodologies for the diastereoselective synthesis of 1,2-diols can be applied.
Key strategies for achieving diastereoselectivity in the synthesis of 1,2-diols analogous to 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol include substrate-controlled and reagent-controlled approaches.
Substrate-Controlled Synthesis: This approach relies on the inherent stereochemistry of a chiral starting material to direct the formation of a new stereocenter. For instance, the reduction of a chiral α-hydroxy ketone precursor, such as 1-hydroxy-1-(4-chloro-3-fluorophenyl)ethan-2-one, can lead to the formation of different diastereomers depending on the reducing agent and reaction conditions. The existing hydroxyl group can chelate to the reducing agent, directing the hydride attack from a specific face of the carbonyl group.
Reagent-Controlled Synthesis: This method employs a chiral reagent or catalyst to induce stereoselectivity, regardless of the substrate's intrinsic chirality. Asymmetric dihydroxylation is a powerful technique in this regard. The Sharpless asymmetric dihydroxylation, for example, utilizes osmium tetroxide in the presence of a chiral ligand to convert a prochiral alkene, such as 1-chloro-2-fluoro-4-vinylbenzene, into a chiral diol with high enantioselectivity. By selecting the appropriate chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), either the (R,R) or (S,S) enantiomer of the diol can be selectively synthesized. Subsequent modifications could then be employed to generate the desired diastereomers.
The table below outlines a hypothetical synthetic approach for generating diastereomeric analogues, based on established chemical principles.
| Starting Material | Reagent/Catalyst | Reaction Type | Expected Diastereomeric Product |
| 1-Chloro-2-fluoro-4-vinylbenzene | OsO₄, (DHQ)₂PHAL | Asymmetric Dihydroxylation | (R,R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol |
| 1-Chloro-2-fluoro-4-vinylbenzene | OsO₄, (DHQD)₂PHAL | Asymmetric Dihydroxylation | (S,S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol |
| (R)-1-Hydroxy-1-(4-chloro-3-fluorophenyl)ethan-2-one | NaBH₄ | Ketone Reduction | Mixture of (R,R) and (R,S) diastereomers |
| (S)-1-Hydroxy-1-(4-chloro-3-fluorophenyl)ethan-2-one | NaBH₄ | Ketone Reduction | Mixture of (S,S) and (S,R) diastereomers |
This table is illustrative and based on general synthetic methodologies.
Exploration of Dimerization and Oligomerization Reactions
The presence of two hydroxyl groups in 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol provides reactive sites for dimerization and oligomerization, leading to the formation of larger, more complex molecules. These reactions can proceed through various mechanisms, including acid-catalyzed dehydration and oxidative coupling.
Research on the parent compound, phenyl ethane (B1197151) 1,2-diol, has demonstrated that acid-catalyzed polymerization can occur, yielding poly(phenylene vinylene), a conductive polymer. chemrxiv.org This suggests that 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol could undergo a similar transformation under acidic conditions, potentially leading to novel polymeric materials with tailored electronic properties due to the presence of halogen substituents on the aromatic ring.
Another potential pathway for dimerization involves the Lewis acid-promoted homodimerization of styrene (B11656) diols, which has been shown to produce 2-phenylnaphthalenes. researchgate.net This reaction proceeds through the formation of a phenylacetaldehyde (B1677652) intermediate followed by a [4+2] Diels-Alder reaction. Applying this strategy to 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol could yield substituted naphthalene (B1677914) derivatives, a scaffold present in many biologically active compounds.
The following table presents potential dimerization and oligomerization products of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol based on analogous reactions.
| Reaction Type | Catalyst/Conditions | Potential Product(s) | Potential Application |
| Acid-Catalyzed Polymerization | Strong Acid (e.g., H₂SO₄) | Poly(4-chloro-3-fluorophenylene vinylene) | Organic electronics, conductive materials |
| Lewis Acid-Promoted Dimerization | Lewis Acid (e.g., BF₃·OEt₂) | Substituted 2-(4-chloro-3-fluorophenyl)naphthalene | Pharmaceutical intermediates, functional materials |
| Oxidative Coupling | Oxidizing Agent (e.g., FeCl₃) | Dimeric ether-linked or C-C linked structures | Ligand design, materials science |
This table is speculative and based on reactions of analogous compounds.
Further research into these chemical transformations is warranted to fully elucidate the reactivity of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and to explore the properties and potential applications of its derivatives.
Advanced Spectroscopic Characterization of 1 4 Chloro 3 Fluorophenyl Ethane 1,2 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the diol side chain, and the hydroxyl protons.
The aromatic region would display complex multiplets due to the three protons on the substituted phenyl ring. The electron-withdrawing effects of the chlorine and fluorine atoms would shift these signals downfield. The proton ortho to the fluorine atom is expected to show coupling to both the adjacent proton and the fluorine nucleus.
The aliphatic side-chain protons would include a methine proton (-CH(OH)-) and two diastereotopic methylene (B1212753) protons (-CH₂(OH)). The methine proton would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons, being diastereotopic, are expected to exhibit distinct chemical shifts and couple with each other (geminal coupling) as well as with the methine proton (vicinal coupling).
The hydroxyl (-OH) protons typically appear as broad singlets, although their chemical shift and multiplicity can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Based on analogous compounds like 1-(4-Chlorophenyl)ethane-1,2-diol, the predicted chemical shifts can be estimated. rsc.org The introduction of a fluorine atom at the 3-position is expected to further influence the electronic environment and thus the precise chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol This interactive table outlines the expected proton signals, their chemical shifts, multiplicities, and the protons they are coupled to.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |
|---|---|---|---|
| Aromatic H | ~7.2-7.6 | Multiplet (m) | H-H, H-F |
| Methine CH-OH | ~4.6-4.8 | Multiplet (m) or Doublet of Doublets (dd) | -CH₂(OH) |
| Methylene CH₂-OH | ~3.4-3.7 | Multiplets (m) | -CH(OH), Geminal |
| Hydroxyl OH | Variable (Broad) | Singlet (s) | Dependent on solvent/exchange |
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would show eight distinct signals corresponding to the eight carbon atoms.
The six aromatic carbons would appear in the typical downfield region (δ 110-160 ppm). The chemical shifts would be significantly influenced by the halogen substituents. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Other aromatic carbons will show smaller two-, three-, or four-bond couplings to fluorine. The carbon bearing the chlorine atom (C-Cl) will also have its chemical shift influenced by the halogen's electronegativity.
The two aliphatic carbons of the diol side chain (-CH(OH)- and -CH₂(OH)) would appear in the upfield region (δ 60-80 ppm). Data for the related 1-(4-Chlorophenyl)ethane-1,2-diol show these carbons at approximately 73 and 67 ppm, respectively. rsc.org
Table 2: Predicted ¹³C NMR Data for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol This interactive table presents the predicted chemical shifts and key coupling information for the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Coupling Information |
|---|---|---|
| Aromatic C-F | ~155-160 | Doublet (d), Large ¹JCF |
| Aromatic C-Cl | ~130-135 | Singlet (s) or small couplings |
| Aromatic C-H | ~115-130 | Doublets (d) from C-F coupling |
| Aromatic Quaternary C | ~140-145 | Triplet (t) or Doublet (d) from C-F coupling |
| Methine C-OH | ~72-75 | Singlet (s) |
| Methylene C-OH | ~66-70 | Singlet (s) |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms. Since 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol contains one fluorine atom, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus. For fluorobenzenes, the chemical shift is highly dependent on the nature and position of other substituents. The signal may appear as a multiplet due to coupling with nearby aromatic protons (typically ortho and meta protons). For similar compounds, fluorine signals often appear in the range of -100 to -120 ppm relative to a standard like CFCl₃. rsc.org
Table 3: Predicted ¹⁹F NMR Data for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol This table details the expected characteristics of the fluorine signal.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-F | ~ -110 to -115 | Multiplet (m) or Doublet of Doublets (dd) |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the target molecule, it would show correlations between the methine proton and the methylene protons of the diol side chain, as well as between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connection of the diol side chain to the phenyl ring. Key correlations would be expected from the methine proton to the ipso- and ortho-carbons of the aromatic ring.
Table 4: Expected Key 2D NMR Correlations This interactive table summarizes the critical correlations that would confirm the structure of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H - ¹H | (CH-OH) ↔ (CH₂-OH); (Aromatic H) ↔ (Adjacent Aromatic H) | Confirms proton connectivity in the side chain and aromatic ring. |
| HMQC/HSQC | ¹H - ¹³C (1-bond) | (CH-OH) ↔ (C-OH); (CH₂-OH) ↔ (C-OH); (Aromatic H) ↔ (Aromatic C) | Assigns carbons directly bonded to protons. |
| HMBC | ¹H - ¹³C (2-3 bonds) | (CH-OH) ↔ (Ipso-Aromatic C); (CH-OH) ↔ (Ortho-Aromatic C) | Confirms the attachment point of the side chain to the ring and helps assign quaternary carbons. |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic information about the functional groups present.
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would be dominated by absorptions corresponding to its hydroxyl, aromatic, and carbon-halogen bonds.
The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol groups, with the broadening caused by intermolecular hydrogen bonding. Other key absorptions would include C-O stretching, aromatic C=C stretching, and C-H stretching from both aliphatic and aromatic moieties. The vibrations for the C-Cl and C-F bonds would be found in the fingerprint region of the spectrum. Spectroscopic data from related halogenated compounds can help in assigning these lower-frequency vibrations. rsc.org
Table 5: Predicted IR Absorption Bands for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol This interactive table lists the principal functional groups and their expected absorption frequencies in the IR spectrum.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity/Shape |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | C-H | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium to Weak |
| C-O Stretch | Alcohol | 1000 - 1260 | Strong |
| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |
| C-Cl Stretch | Aryl Chloride | 700 - 850 | Strong |
Table of Compound Names
| Compound Name |
|---|
| 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol |
| 1-(4-Chlorophenyl)ethane-1,2-diol |
| 1-(4-Fluorophenyl)ethane-1,2-diol |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." For 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol, Raman spectroscopy would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal structure.
Key vibrational modes expected for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the ethane-1,2-diol moiety, expected around 2850-3000 cm⁻¹.
O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ from the diol's hydroxyl groups, sensitive to hydrogen bonding.
C=C aromatic ring stretching: Strong peaks usually found in the 1400-1600 cm⁻¹ range.
C-O stretching: Vibrations from the alcohol groups, typically in the 1000-1200 cm⁻¹ region.
C-Cl stretching: A characteristic peak expected in the 600-800 cm⁻¹ range.
C-F stretching: A strong absorption anticipated around 1000-1400 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign the experimental Raman bands, as has been done for similar halogenated aromatic compounds. For instance, studies on related chalcone (B49325) derivatives have utilized DFT to correlate experimental FT-IR and FT-Raman spectra with computed vibrational frequencies. researchgate.net
Table 1: Predicted Raman Shifts for Key Functional Groups in 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| O-H | 3200-3600 | Stretching |
| Aromatic C=C | 1400-1600 | Stretching |
| C-O | 1000-1200 | Stretching |
| C-Cl | 600-800 | Stretching |
| C-F | 1000-1400 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (C₈H₈ClFO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.
The ability to obtain a precise mass is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential isomers or byproducts. For example, HRMS data has been reported for similar structures, such as 4-Chloro-1-(3-chlorophenyl)-4,4-difluorobutan-1-one, where the calculated and found masses were compared to confirm the structure. rsc.org
Table 2: Theoretical Exact Mass Calculation for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |
| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |
| Total | 190.019686 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like diols, as it minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol, ESI-MS would be expected to show a prominent ion at m/z corresponding to its protonated form.
Other soft ionization techniques like Chemical Ionization (CI) could also be employed. These methods help in preserving the molecular ion, which is crucial for determining the molecular weight. In contrast, harder ionization techniques like Electron Ionization (EI) would likely lead to significant fragmentation, providing structural clues but potentially a less abundant molecular ion peak. Fragmentation patterns would likely involve the loss of water (H₂O), hydroxyl radicals (•OH), and cleavage of the bond between the two carbon atoms of the diol chain.
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the diol's hydroxyl groups.
The crystal structure would reveal the conformation of the ethane-1,2-diol side chain relative to the substituted phenyl ring. Furthermore, it would illustrate how the molecules pack in the crystal lattice, influenced by interactions involving the chlorine and fluorine atoms and the hydroxyl groups. While no specific crystal structure for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is currently reported, studies on similar molecules, like derivatives of 1-(4-chlorophenyl)-3-phenylthiourea, demonstrate the power of X-ray crystallography in confirming molecular structures and understanding intermolecular forces. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would be dominated by electronic transitions within the substituted benzene (B151609) ring.
The primary absorptions would be due to π → π* transitions of the aromatic system. The presence of the chloro, fluoro, and hydroxyl-substituted alkyl groups (auxochromes) on the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact positions of the absorption bands (λ_max) and their intensities (molar absorptivity, ε) would be sensitive to the solvent used, due to solute-solvent interactions. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic absorption spectra of such compounds. researchgate.net
Computational and Theoretical Investigations of 1 4 Chloro 3 Fluorophenyl Ethane 1,2 Diol
Quantum Chemical Calculations
Extensive searches of scientific literature and chemical databases did not yield specific quantum chemical calculations for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol. While computational studies on molecules with similar functional groups or substitution patterns exist, direct research on the electronic structure, bonding, and reactivity of this particular compound is not publicly available. researchgate.netnih.gov Theoretical investigations, particularly using Density Functional Theory (DFT), are powerful tools for understanding molecular properties. researchgate.netnanobioletters.comresearchgate.net
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
No specific Density Functional Theory (DFT) studies detailing the electronic structure and bonding of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol were found in the surveyed literature. DFT calculations are widely used to investigate the fundamental properties of molecules, providing insights into electron distribution, bond characteristics, and molecular orbital interactions. mdpi.com For structurally related compounds, DFT has been successfully applied to analyze molecular geometry and electronic properties. nih.gov
Geometry Optimization and Conformational Analysis
There is no published research available on the geometry optimization and conformational analysis of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol. Such studies are crucial for identifying the most stable three-dimensional arrangements (conformers) of a molecule. youtube.com The presence of a flexible ethane-1,2-diol side chain suggests that the molecule can adopt various conformations, which would be influenced by intramolecular hydrogen bonding between the two hydroxyl groups and steric interactions with the substituted phenyl ring. researchgate.net For other diols, computational methods have been effectively used to explore their conformational landscapes. researchgate.netliverpool.ac.uk
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
A Frontier Molecular Orbital (FMO) analysis for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol has not been reported. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key method for predicting a molecule's reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally suggests higher reactivity. For other organic molecules, FMO analysis has been used to understand charge transfer within the molecule and predict sites susceptible to nucleophilic or electrophilic attack. researchgate.netmalayajournal.org
Electrostatic Potential Surface Mapping
No studies containing an electrostatic potential surface (MEP) map for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol were identified. An MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. malayajournal.org This information is instrumental in predicting how the molecule will interact with other molecules, for instance, in hydrogen bonding or electrophilic/nucleophilic reactions. dntb.gov.ua
Molecular Dynamics Simulations
There is no evidence of molecular dynamics (MD) simulations being performed for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol in the available literature. MD simulations could provide valuable insights into the dynamic behavior of this molecule over time, including conformational changes and interactions with solvents or biological macromolecules. sciepub.com
Theoretical Prediction of Spectroscopic Parameters
Specific theoretical predictions of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol are not available. Quantum chemical methods, like DFT, are frequently employed to calculate these parameters. scispace.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts. researchgate.net Comparing theoretically predicted spectra with experimental data can aid in the structural elucidation and conformational analysis of molecules. ucl.ac.uksigmaaldrich.com
Computational Modeling of Reaction Mechanisms and Transition States
The study of reaction mechanisms involving 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol would theoretically employ quantum chemical methods to map out the potential energy surface of a given reaction. This process is crucial for identifying the most likely pathway from reactants to products.
Theoretical Approach: A common method for such an investigation is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. By using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger), researchers can model the electronic structure of the molecule.
Transition State Searches: A key aspect of modeling reaction mechanisms is the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods can locate these structures and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For a hypothetical reaction involving 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, such as an oxidation or a substitution reaction, computational chemists would model the geometry of the transition state and its vibrational frequencies to confirm it as a true saddle point on the potential energy surface.
Hypothetical Research Findings: Were such studies to be conducted, the findings would likely be presented in a format similar to the hypothetical data table below. This table illustrates the type of data that would be generated from a computational study of a hypothetical reaction.
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Pathway A | DFT (B3LYP) | 6-31G(d,p) | 25.3 |
| Pathway B | DFT (B3LYP) | 6-31G(d,p) | 32.1 |
| Pathway A | DFT (M06-2X) | cc-pVTZ | 23.9 |
| Pathway B | DFT (M06-2X) | cc-pVTZ | 30.8 |
Solvation Models and Environmental Effects on Molecular Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for these effects.
Implicit vs. Explicit Solvation Models: There are two main approaches to modeling solvation. Explicit solvation models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit solvation models , on the other hand, represent the solvent as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.
Investigating Environmental Effects: To study the environmental effects on 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, researchers would perform calculations on the molecule in the gas phase and in various solvents using an implicit solvation model. By comparing the results, they could determine how properties such as the dipole moment, conformational stability, and reaction energetics are affected by the solvent.
Anticipated Research Findings: A computational study on the solvation effects on 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol would likely produce data on how key molecular properties change with the polarity of the solvent. The following hypothetical data table illustrates the kind of results that would be expected.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Energy of HOMO (eV) | Calculated Energy of LUMO (eV) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 2.85 | -6.78 | -0.45 |
| Toluene | 2.4 | 3.12 | -6.75 | -0.48 |
| Methanol | 33.0 | 4.56 | -6.70 | -0.55 |
| Water | 78.4 | 4.98 | -6.68 | -0.59 |
Applications of 1 4 Chloro 3 Fluorophenyl Ethane 1,2 Diol in Specialized Organic Synthesis
Utility as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center in 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol, specifically in its enantiomerically pure forms such as (R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol, makes it a valuable chiral building block. Chiral diols are fundamental in asymmetric synthesis, often serving as precursors to chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to control stereoselectivity.
While specific research detailing the direct application of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol in asymmetric catalysis is not extensively documented in publicly available literature, the well-established roles of similar chiral diols allow for a strong inference of its potential. For instance, chiral 1,2-diols are known to be precursors for chiral phosphine (B1218219) ligands, which are pivotal in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The electronic properties imparted by the chloro and fluoro substituents on the phenyl ring could modulate the catalytic activity and selectivity of such derived ligands.
Table 1: Physicochemical Properties of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| CAS Number | 1558116-77-0 |
| (R)-enantiomer CAS | 1453854-84-6 |
Intermediate in the Preparation of Complex Organic Molecules
The diol functionality, combined with the halogenated phenyl group, provides multiple reactive sites, positioning 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol as a versatile intermediate in the synthesis of more complex organic molecules. The hydroxyl groups can be readily derivatized to ethers, esters, or protected to allow for selective reactions at other parts of the molecule. The aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to build more elaborate molecular frameworks.
Although specific, publicly documented synthetic pathways starting from this exact diol are scarce, its structural motifs are present in various pharmaceutically relevant compounds. The 4-chloro-3-fluorophenyl moiety is a known pharmacophore in medicinal chemistry, and the ethanediol side chain provides a handle for further molecular elaboration. For example, similar structures are often seen as precursors to agrochemicals and pharmaceuticals where the diol can be converted into an epoxide or other functional groups to facilitate the construction of the final active ingredient.
Contribution to the Development of Novel Synthetic Methodologies
The unique electronic and steric properties of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol could drive the development of new synthetic methodologies. The interplay of the electron-withdrawing chloro and fluoro groups can influence the reactivity of the phenyl ring and the adjacent benzylic position. This could be exploited in the development of novel C-H activation or functionalization reactions.
Furthermore, the chiral diol can be used as a resolving agent for racemic mixtures of acids or as a starting material for the synthesis of novel chiral catalysts. The development of synthetic routes to enantiomerically pure 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol itself represents a contribution to synthetic methodology, often requiring asymmetric dihydroxylation or the resolution of a racemic mixture.
Potential in Material Science Precursor Synthesis
Diols are common precursors in the synthesis of polymers, particularly polyesters and polyurethanes. The incorporation of fluorine and chlorine atoms into polymer backbones can significantly alter their properties, imparting characteristics such as increased thermal stability, chemical resistance, and hydrophobicity.
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol could serve as a monomer in condensation polymerization reactions with dicarboxylic acids or diisocyanates to produce novel halogenated polymers. The rigid phenyl group would contribute to the thermal stability of the resulting polymer, while the halogens would enhance its chemical inertness and modify its surface properties. Such materials could find applications in high-performance coatings, specialty plastics, or as components in electronic devices. While specific examples of polymers derived from this particular diol are not widely reported, the principles of polymer chemistry suggest its potential in this area.
Table 2: List of Compound Names
| Compound Name |
|---|
| 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol |
Conclusions and Future Research Directions
Synthesis of Key Academic Findings on 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
The primary route for the synthesis of the chiral diol, 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, particularly its (R)-enantiomer, involves the asymmetric dihydroxylation of the corresponding styrene (B11656) precursor, 4-chloro-3-fluorostyrene (B2771509). This transformation is a cornerstone of modern asymmetric synthesis, allowing for the stereoselective introduction of two hydroxyl groups across a double bond.
A notable example of this synthesis is detailed in the preparation of Lifitegrast, a drug used for the treatment of dry eye disease. In this context, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol serves as a crucial chiral building block. The synthesis, as described in patent literature, employs a Sharpless asymmetric dihydroxylation reaction. This method utilizes a catalytic amount of an osmium-based reagent in the presence of a chiral ligand to direct the stereochemical outcome of the reaction.
The reaction typically proceeds using a pre-packaged mixture of reagents known as AD-mix-β, which contains potassium osmate, a chiral ligand ((DHQD)2PHAL), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate). The reaction is generally carried out in a biphasic solvent system, such as tert-butanol (B103910) and water, at low temperatures to enhance enantioselectivity.
Table 1: Key Reagents in the Sharpless Asymmetric Dihydroxylation for the Synthesis of (R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
| Reagent Role | Chemical Name | Abbreviation |
| Precursor | 4-chloro-3-fluorostyrene | - |
| Osmium Source | Potassium osmate(VI) dihydrate | K₂OsO₂(OH)₄ |
| Chiral Ligand | Hydroquinidine 1,4-phthalazinediyl diether | (DHQD)₂PHAL |
| Re-oxidant | Potassium ferricyanide(III) | K₃[Fe(CN)₆] |
| Base | Potassium carbonate | K₂CO₃ |
| Solvent System | tert-Butanol and Water | t-BuOH/H₂O |
The chloro and fluoro substituents on the phenyl ring render the olefin electron-deficient, which can influence the reaction rate. However, the Sharpless asymmetric dihydroxylation has proven to be a robust method for a wide variety of substituted styrenes, delivering the desired chiral diol with high enantiomeric excess.
Outstanding Challenges and Emerging Opportunities in Research
Despite the success of the Sharpless asymmetric dihydroxylation in synthesizing 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, several challenges remain, particularly in the context of large-scale industrial production. The high cost and toxicity of the osmium catalyst are significant drawbacks. While used in catalytic amounts, the potential for osmium contamination in the final pharmaceutical product necessitates stringent purification protocols.
Furthermore, the stoichiometric use of potassium ferricyanide (B76249) as a re-oxidant generates a large amount of inorganic waste, which is a concern from an environmental and economic perspective. The reaction rates for electron-deficient olefins, such as 4-chloro-3-fluorostyrene, can be sluggish, requiring longer reaction times or higher catalyst loadings, which exacerbates the cost and waste issues.
These challenges, however, present significant opportunities for research and development. There is a growing interest in the development of more active and robust catalytic systems that can operate at lower catalyst loadings and with more environmentally benign re-oxidants. The immobilization of the osmium catalyst on solid supports is a promising strategy to facilitate its recovery and reuse, thereby reducing costs and minimizing waste.
Moreover, the exploration of alternative synthetic routes that bypass the use of osmium altogether is an active area of research. Biocatalytic approaches, for instance, using enzymes such as dioxygenases, have shown potential for the stereoselective dihydroxylation of styrenes and could offer a more sustainable alternative to traditional chemical methods.
Prospective Avenues for Advanced Investigation
The future research landscape for 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and related chiral diols is rich with possibilities, focusing on the development of more efficient, sustainable, and versatile synthetic methodologies.
Development of Next-Generation Catalytic Systems
A primary focus of future research will be the design and implementation of advanced catalytic systems for asymmetric dihydroxylation. This includes the development of novel chiral ligands that can enhance the catalytic activity and enantioselectivity of the osmium-catalyzed reaction, particularly for challenging electron-deficient substrates.
Furthermore, the exploration of catalysts based on more abundant and less toxic metals as alternatives to osmium is a long-term goal. While osmium remains the most reliable metal for this transformation, research into iron or manganese-based catalysts for asymmetric dihydroxylation could lead to more sustainable and economical processes.
Exploration of Novel Chemical Reactivities
Beyond its role as a chiral intermediate, 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol possesses two hydroxyl groups that can be selectively functionalized to create a diverse range of derivatives. Future research could focus on exploring the novel chemical reactivities of this diol to access new chemical entities with potential applications in medicinal chemistry and materials science.
For instance, the selective mono-functionalization of the primary or secondary alcohol would provide access to a variety of chiral building blocks. This could be achieved through the use of protecting group strategies or, more elegantly, through the development of regioselective catalytic methods. The resulting derivatives could be used in the synthesis of other complex molecules or as chiral ligands in asymmetric catalysis.
Integration with Sustainable Chemistry Principles and Technologies
The synthesis of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is an ideal platform for the integration of sustainable chemistry principles. A key area of focus will be the replacement of stoichiometric reagents with catalytic and more environmentally friendly alternatives. For example, the use of molecular oxygen or hydrogen peroxide as the terminal oxidant in the dihydroxylation reaction would be a significant advancement over the current reliance on potassium ferricyanide.
The implementation of continuous flow technologies for the synthesis of this diol also presents a promising avenue for research. Flow chemistry can offer improved safety, better process control, and higher efficiency compared to traditional batch processes, particularly for reactions involving hazardous reagents like osmium tetroxide.
Biocatalysis represents another important frontier for the sustainable synthesis of chiral diols. The use of engineered enzymes, such as dioxygenases or laccases, could enable the direct and highly selective dihydroxylation of 4-chloro-3-fluorostyrene under mild and environmentally benign conditions, completely avoiding the use of heavy metals and harsh reagents.
Q & A
Q. What are the established synthetic routes for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol?
The compound is commonly synthesized via biocatalytic reduction. For example, the bioreduction of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone (72) to the (S)-enantiomer of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (73) is catalyzed by ketoreductases (KREDs) under optimized reaction conditions . This method ensures high enantiomeric purity, critical for pharmaceutical intermediates. Alternative chemical routes may involve reduction of ketones using chiral catalysts or asymmetric hydrogenation, though enzymatic methods are preferred for sustainability and selectivity.
Q. How is the structural integrity of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol verified in synthetic workflows?
Characterization relies on advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm the presence of the diol backbone and substituents (e.g., chloro, fluoro, phenyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .
- Chiral HPLC or Polarimetry: Essential for confirming enantiomeric excess in stereospecific syntheses .
Q. What role does this compound play in medicinal chemistry research?
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol serves as a chiral intermediate in synthesizing ERK inhibitors, which are investigated for treating hyperproliferative disorders like cancer. Its stereochemistry and functional groups enable precise interactions with biological targets .
Advanced Research Questions
Q. How do chloro and fluoro substituents influence the compound’s reactivity in radical-mediated degradation studies?
Studies on structurally similar lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) reveal that electron-withdrawing substituents (e.g., Cl, F) alter the electron density of the aromatic ring, affecting susceptibility to radical attack. Under alkaline conditions (pH 12, 70°C), hydroxyl () and oxyl anion (\text{O}^\bullet^-) radicals preferentially degrade the ethane-1,2-diol side chain rather than the aromatic ring. The electron-deficient aromatic ring in 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol may slow degradation compared to methoxy-substituted analogs .
Q. What preclinical models are used to study the metabolic pathways and toxicity of this compound?
- Rodent Urolithiasis Models: Ethane-1,2-diol derivatives are metabolized to oxalic acid, inducing calcium oxalate (CaOx) nephrotoxicity. Researchers administer 1% ethane-1,2-diol in drinking water to rodents for 28 days, monitoring urinary oxalate, renal histopathology, and electrolyte imbalances .
- Hepatic Metabolism Assays: Liver microsomes or hepatocytes are used to identify metabolites (e.g., glycolic acid, glyoxylic acid) via LC-MS/MS .
Q. How can contradictions between in vitro and in vivo metabolic data be resolved?
Discrepancies arise in models where ethane-1,2-diol administration in rodents causes metabolic alkalosis (high bicarbonate) instead of the expected acidosis observed in humans. To address this:
- Dose-Response Studies: Lower doses favor elimination, while higher doses accumulate glycolic acid, mimicking human toxicity .
- Co-Administration Studies: Test compounds like TGME (tetraglycol) modulate metabolic pathways, reducing oxalate deposition .
Q. Does stereochemistry affect the biological activity of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol?
Yes. The (S)-enantiomer is specifically required for bioreduction in ERK inhibitor synthesis, as enzymatic active sites exhibit strict stereoselectivity. Chiral analogs (e.g., (R)-1-(2-chlorophenyl)ethane-1,2-diol) show divergent pharmacokinetic profiles, underscoring the need for enantiopure synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
